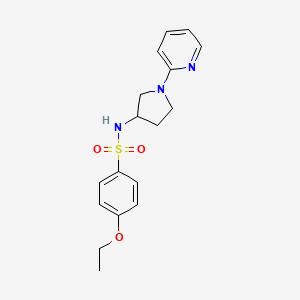

4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the condensation of corresponding sulfonamides with aldehydes or ketones. For example, compounds similar to 4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide have been synthesized through reactions involving benzaldehyde and sulfadiazine, showcasing a typical approach to crafting such molecules (Elangovan et al., 2021).

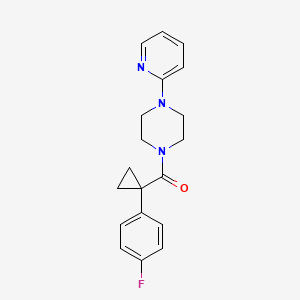

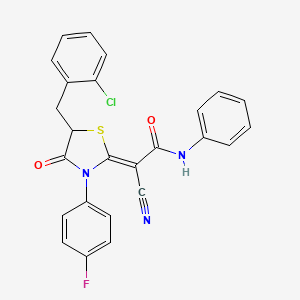

Molecular Structure Analysis

The molecular and supramolecular structures of benzenesulfonamide derivatives reveal significant insights into their chemical behavior. For instance, studies have shown that the torsion angles and hydrogen bonding patterns in these molecules contribute to their structural diversity and potential intermolecular interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, demonstrating their reactive nature. Their reactivity with different reagents can lead to the formation of complexes with metals such as Co(II) and Ni(II), indicating their potential use in coordination chemistry (Gomathi & Selvameena, 2018).

Physical Properties Analysis

The physical properties of benzenesulfonamides, including their solubility, melting points, and crystalline structure, are critical for their application in various fields. For example, the crystalline structure of these compounds can influence their solubility and, consequently, their bioavailability in pharmaceutical applications (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, such as acidity, basicity, and reactivity towards various chemical agents, define their utility in different chemical reactions and processes. The presence of the sulfonamide group significantly impacts these properties, making them versatile intermediates in organic synthesis and potential candidates for drug development (Gao et al., 2014).

Scientific Research Applications

Pharmacological Applications

One notable application of compounds related to 4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Research demonstrates the effectiveness of oral treatment with endothelin receptor antagonists, highlighting the potential of these compounds in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Photophysicochemical Properties

Another application is observed in the field of photophysics and photochemistry, where the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have been studied. These compounds exhibit photosensitizing abilities suitable for photocatalytic applications, suggesting their utility in environmental and material sciences (Öncül et al., 2021).

Catalysis and Synthesis

In the realm of organic synthesis, derivatives of pyridinesulfonamide have been used as precatalysts for the transfer hydrogenation of ketones, showcasing their versatility and efficiency in catalytic processes. This highlights the role of sulfonamide derivatives in facilitating various chemical transformations with potential applications in pharmaceutical manufacturing and material science (Ruff et al., 2016).

Antiproliferative Activities

Research into substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides has shown significant antiproliferative activity against various tumor cell lines. These studies contribute to the development of potential anticancer agents, providing a foundation for future therapeutic strategies (Motavallizadeh et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their significant biological and therapeutic value .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been synthesized and studied for their varied medicinal applications .

Action Environment

The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by environmental factors .

properties

IUPAC Name |

4-ethoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-2-23-15-6-8-16(9-7-15)24(21,22)19-14-10-12-20(13-14)17-5-3-4-11-18-17/h3-9,11,14,19H,2,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOMFZYCJJCNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2481338.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)

![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)

![2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481351.png)

![(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2481352.png)

![(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2481355.png)

![Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2481356.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)